PRMT5-IN-2

Description

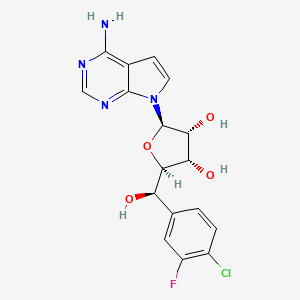

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN4O4/c18-9-2-1-7(5-10(9)19)11(24)14-12(25)13(26)17(27-14)23-4-3-8-15(20)21-6-22-16(8)23/h1-6,11-14,17,24-26H,(H2,20,21,22)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCYWLXMJRCJNE-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PRMT5-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a promising target in oncology. Its inhibition offers a potential therapeutic avenue for various malignancies. This technical guide provides an in-depth overview of the mechanism of action of PRMT5-IN-2, a small molecule inhibitor of PRMT5. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and illustrates its impact on cellular signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3][4] PRMT5 functions within a complex with other proteins, most notably the WD-repeat protein MEP50 (methylosome protein 50), which is essential for its enzymatic activity.[5]

This compound: A Novel PRMT5 Inhibitor

This compound (CAS: 1989620-04-3; Molecular Formula: C₁₇H₁₆ClFN₄O₄) is a small molecule inhibitor of PRMT5. It was identified as compound 3 in patent WO2018130840A1. This guide focuses on the characterization of this specific inhibitor.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Compound | PRMT5 IC₅₀ (nM) |

| This compound | 1.3 |

Data extracted from patent WO2018130840A1.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay Type | IC₅₀ (nM) |

| Z-138 | Symmetric Dimethylarginine (SDMA) | 1.1 |

Data extracted from patent WO2018130840A1.

Mechanism of Action

This compound acts as a potent inhibitor of the enzymatic activity of PRMT5. By binding to PRMT5, it prevents the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This leads to a reduction in the levels of symmetric dimethylarginine (SDMA) on a variety of cellular proteins, including histones and components of the spliceosome machinery.[6]

The inhibition of PRMT5 activity by this compound has downstream consequences on several critical cellular pathways.

Impact on Downstream Signaling Pathways

Inhibition of PRMT5 has been shown to affect key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] These include:

-

Cell Cycle Regulation: PRMT5 is known to regulate the expression of genes involved in cell cycle progression. Its inhibition can lead to cell cycle arrest.[7]

-

Apoptosis: By modulating the expression of pro- and anti-apoptotic factors, PRMT5 inhibition can induce programmed cell death in cancer cells.[7]

-

RNA Splicing: PRMT5 plays a crucial role in the assembly and function of the spliceosome. Inhibition of PRMT5 can lead to alterations in pre-mRNA splicing, affecting the expression of numerous genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PRMT5 inhibitors like this compound.

Biochemical PRMT5 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Scintillation cocktail

-

Filter plates and a microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H4 peptide, and the PRMT5/MEP50 enzyme.

-

Add serial dilutions of this compound or control compounds to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Symmetric Dimethylarginine (SDMA) Assay (Western Blot)

This assay measures the levels of global SDMA in cells treated with a PRMT5 inhibitor.

Materials:

-

Cancer cell line (e.g., Z-138)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-SDMA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody for loading control.

-

Quantify the band intensities and normalize the SDMA signal to the loading control. Calculate the IC₅₀ value based on the dose-dependent reduction in the SDMA signal.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of this compound.

Caption: PRMT5 signaling pathway and the inhibitory effect of this compound.

Caption: Workflow for a radiometric biochemical PRMT5 inhibition assay.

Caption: Workflow for a cellular symmetric dimethylarginine (SDMA) western blot assay.

Conclusion

This compound is a potent inhibitor of PRMT5 with low nanomolar activity in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine levels on its substrates. This, in turn, impacts critical cellular processes such as gene expression and RNA splicing, ultimately leading to anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization of PRMT5 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 7. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]

PRMT5-IN-2: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, and its dysregulation is frequently implicated in various cancers. This has rendered it a compelling target for therapeutic intervention. PRMT5-IN-2, also known as PF-06855800, has emerged as a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the biological function and activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical profile.

Introduction to PRMT5 and its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene transcription, mRNA splicing, cell cycle progression, and DNA damage repair. Given its fundamental role in cellular homeostasis, the overexpression of PRMT5 has been linked to the pathogenesis of numerous cancers, including mantle cell lymphoma, non-small cell lung cancer, and pancreatic cancer.

The inhibition of PRMT5 has shown significant anti-proliferative effects in various cancer models, making it an attractive strategy for cancer therapy. Small molecule inhibitors targeting PRMT5 have been developed, with this compound (PF-06855800) being a notable example due to its high potency and selectivity.

This compound (PF-06855800): Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of PRMT5. It functions as an S-adenosylmethionine (SAM) competitive inhibitor. SAM is the methyl donor cofactor for PRMT5-mediated methylation. By competing with SAM for binding to the PRMT5 active site, this compound effectively blocks the transfer of methyl groups to substrate proteins, thereby inhibiting the enzymatic activity of PRMT5. The development of this compound was guided by structure-based design, leading to a compound with high affinity and selectivity for PRMT5.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound (PF-06855800).

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Ki | 0.02 nM | Biochemical | [1][2] |

| Ki | < 0.1 nM | Biochemical | [3] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 | Assay Type | Reference |

| Z-138 | Mantle Cell Lymphoma | 1 nM | Proliferation Assay | [1] |

| A2780 (parental) | Ovarian Cancer | 3.3 nM | Proliferation Assay | [4][5] |

| A2780 (PF-06855800 resistant) | Ovarian Cancer | 15.1 nM | Proliferation Assay | [4][5] |

| A2780 (EPZ015666 resistant) | Ovarian Cancer | 2.2 nM | Proliferation Assay | [4][5] |

Table 3: In Vivo Anti-tumor Activity of this compound in Z-138 Xenograft Model

| Dose | Administration Route | Dosing Schedule | Outcome | Reference |

| 0.03, 0.1, 0.3, 3 mg/kg | Oral (p.o.) | Once daily (q.d.) | Dose-dependent inhibition of tumor growth | [1] |

Signaling Pathways Modulated by this compound

PRMT5 is a master regulator of various cellular pathways. Its inhibition by this compound is expected to impact these pathways significantly.

Cell Cycle Regulation

PRMT5 plays a role in cell cycle progression by methylating proteins involved in cell cycle checkpoints. Inhibition of PRMT5 can lead to cell cycle arrest, thereby halting cancer cell proliferation.

mRNA Splicing

PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for mRNA splicing. Inhibition of PRMT5 can lead to aberrant splicing events, which can be detrimental to cancer cells that are often more reliant on specific splicing patterns.

References

An In-Depth Technical Guide to the Structural Binding of Inhibitors to PRMT5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation is implicated in various cancers, making the development of potent and selective inhibitors a key focus of drug discovery efforts.[3]

This technical guide provides a detailed overview of the structural binding of inhibitors to PRMT5, with a focus on the methodologies used to characterize these interactions. While specific structural and quantitative data for the patented compound PRMT5-IN-2 (referenced as compound 3 in patent WO2018130840A1) are not extensively available in the public domain, this guide will utilize data from well-characterized PRMT5 inhibitors to illustrate the principles of binding, characterization, and mechanism of action.

Quantitative Data for PRMT5 Inhibitors

The following table summarizes key quantitative data for several well-characterized PRMT5 inhibitors, providing a comparative overview of their potency and binding affinities.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Kd (nM) | Assay Method |

| GSK3326595 (Pemrametostat) | SAM-uncompetitive, Peptide-competitive | 6 - 22[4][5] | - | 13.5 | Biochemical Assay, NanoBRET[6] |

| JNJ-64619178 (Onametostat) | SAM-competitive | 0.14[6][7][8] | - | - | Biochemical Assay |

| EPZ015666 | SAM-uncompetitive, Peptide-competitive | 22[5] | 5 | - | Biochemical Assay |

| PRT811 | Reversible | 3.9 | - | - | Biochemical Assay |

| AMG 193 | MTA-cooperative | - | - | - | - |

| This compound | Not specified | Not available | Not available | Not available | Not available |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PRMT5 inhibitors. Below are representative protocols for key experiments.

Biochemical Potency Assay (AlphaLISA)

This protocol describes a homogenous, no-wash immunoassay to measure the enzymatic activity of PRMT5.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5.[9][10][11] Donor beads coated with streptavidin bind to the biotinylated substrate, while acceptor beads conjugated to an antibody specific for the symmetrically dimethylated arginine-3 of histone H4 (H4R3me2s) bind to the product. Upon excitation, the donor beads release singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. The intensity of the emitted light is proportional to the amount of methylated product.[9][10][11]

Protocol:

-

Reagent Preparation:

-

Prepare PRMT5 enzyme in assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[10][11]

-

Prepare a 2x substrate/cofactor mix containing biotinylated H4 peptide and S-adenosylmethionine (SAM) in assay buffer.[12]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in assay buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the test inhibitor solution.

-

Add the PRMT5 enzyme to the wells.

-

Initiate the reaction by adding the substrate/cofactor mix.

-

Incubate the plate at room temperature for 1-2 hours.[8]

-

-

Detection:

-

Add a suspension of AlphaLISA acceptor beads conjugated with anti-H4R3me2s antibody.

-

Incubate in the dark at room temperature.

-

Add a suspension of AlphaLISA streptavidin-coated donor beads.

-

Incubate again in the dark at room temperature.

-

-

Data Acquisition:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Workflow for determining PRMT5 IC50 using AlphaLISA.

Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the real-time binding kinetics and affinity of an inhibitor to PRMT5.[13]

Principle: PRMT5 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to PRMT5 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. The rate of association (ka) and dissociation (kd) can be determined, and the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14]

Protocol:

-

Immobilization:

-

Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant PRMT5/MEP50 complex onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Include a blank injection (running buffer only) for double referencing.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

-

Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change associated with the binding of an inhibitor to PRMT5, providing a complete thermodynamic profile of the interaction.[15][16]

Principle: A solution of the inhibitor is titrated into a solution of PRMT5 in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (Ka, and its inverse, Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.[17]

Protocol:

-

Sample Preparation:

-

Dialyze the purified PRMT5/MEP50 complex and the inhibitor into the same buffer to minimize heats of dilution.

-

Degas all solutions thoroughly before use.

-

-

ITC Experiment:

-

Load the PRMT5 solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the PRMT5 solution while monitoring the heat change.

-

Allow the system to return to thermal equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters.

-

Structural Binding Determination (X-ray Crystallography)

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to PRMT5, revealing the precise binding mode and key interactions.

Principle: A crystal of the PRMT5-inhibitor complex is grown and then exposed to a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, creating a diffraction pattern. This pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[18][19]

Protocol:

-

Complex Formation and Crystallization:

-

Incubate purified PRMT5/MEP50 complex with an excess of the inhibitor.

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known PRMT5 structure.

-

Build the inhibitor into the electron density map and refine the atomic model against the experimental data.

-

Structural Binding of Inhibitors to PRMT5

PRMT5 has a complex structure, typically existing as a hetero-octamer with MEP50.[18][20] The catalytic core of PRMT5 contains a SAM-binding pocket and a substrate-binding site.[20][21] Inhibitors have been developed to target these sites through various mechanisms.

Binding of a peptide-competitive inhibitor to PRMT5.

SAM-competitive inhibitors , such as JNJ-64619178, directly compete with the methyl donor S-adenosylmethionine for binding in the SAM pocket.[6]

Peptide-competitive inhibitors , like EPZ015666, bind to the substrate-binding site, preventing the protein substrate from accessing the catalytic center.

MTA-cooperative inhibitors , such as AMG 193, represent a newer class that selectively binds to the PRMT5-MTA (methylthioadenosine) complex, which accumulates in MTAP-deleted cancer cells. This provides a potential therapeutic window by targeting cancer cells more specifically.

PRMT5 Signaling Pathway Modulation

PRMT5 plays a significant role in regulating the p53 tumor suppressor pathway. One key mechanism is through the regulation of MDM4 splicing.[2][22][23][24]

Inhibition of PRMT5 leads to alternative splicing of MDM4 pre-mRNA, resulting in a shorter, less stable MDM4 isoform.[2][22][23][24] This reduction in functional MDM4 protein relieves the inhibition of p53, leading to p53 stabilization and activation. Activated p53 can then induce the transcription of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1]

PRMT5-p53 signaling pathway and its inhibition.

Conclusion

The structural and functional characterization of PRMT5 inhibitors is a multifaceted process that relies on a combination of biochemical, biophysical, and structural biology techniques. While specific data on this compound is limited, the methodologies and principles outlined in this guide, using well-studied inhibitors as examples, provide a robust framework for understanding the binding of small molecules to PRMT5. A thorough understanding of these interactions is paramount for the design and development of next-generation PRMT5 inhibitors with improved potency, selectivity, and therapeutic efficacy.

References

- 1. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A patent review of PRMT5 inhibitors to treat cancer (2018 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. Khan Academy [khanacademy.org]

- 18. pnas.org [pnas.org]

- 19. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. PRMT5 function and targeting in cancer [cell-stress.com]

- 24. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

PRMT5-IN-2 and Its Role in Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology and other diseases. Its enzymatic activity, the symmetric dimethylation of arginine residues on histone and non-histone proteins, plays a pivotal role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The inhibitor molecule, PRMT5-IN-2, is a compound identified in patent WO2018130840A1, designed to modulate the activity of PRMT5 and consequently influence these downstream cellular events. This technical guide provides a comprehensive overview of the regulation of gene expression by this compound, with a focus on its mechanism of action, effects on cellular pathways, and the experimental methodologies used for its characterization.

While specific quantitative data and detailed experimental protocols for this compound are primarily contained within the aforementioned patent and may not be extensively available in peer-reviewed literature, this guide synthesizes the available information and draws upon the broader understanding of PRMT5 inhibition to present a thorough technical resource.

Core Concepts: PRMT5 and Gene Expression

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications. It functions as part of a larger protein complex, most commonly with MEP50 (Methylosome Protein 50), to recognize and methylate its substrates. The regulatory role of PRMT5 in gene expression is multifaceted:

-

Histone Methylation: PRMT5 symmetrically dimethylates arginine residues on histone tails, notably H4R3, H3R8, and H2AR3. These modifications are generally associated with transcriptional repression by altering chromatin structure and recruiting other regulatory proteins.

-

Splicing Regulation: PRMT5 methylates components of the spliceosome machinery, including Sm proteins. This modification is crucial for the proper assembly and function of the spliceosome, thereby influencing pre-mRNA splicing and the generation of mature mRNA transcripts. Dysregulation of this process can lead to aberrant protein production.

-

Non-Histone Protein Methylation: PRMT5 also targets a wide array of non-histone proteins, including transcription factors and signaling molecules. Methylation of these proteins can alter their stability, localization, and interaction with other proteins, thereby modulating various signaling pathways that control gene expression.

This compound: Mechanism of Action

This compound, as an inhibitor of PRMT5, is designed to block its methyltransferase activity. By preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to its substrates, this compound effectively reverses the downstream effects of PRMT5-mediated methylation. The primary mechanisms through which this compound is expected to regulate gene expression include:

-

Alteration of Histone Marks: Inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylation of histone arginine residues. This can result in a more open chromatin state, potentially leading to the reactivation of tumor suppressor genes that are silenced by PRMT5.

-

Modulation of Alternative Splicing: By inhibiting the methylation of spliceosomal components, this compound can induce changes in alternative splicing patterns. This can lead to the production of different protein isoforms or the degradation of transcripts, ultimately affecting cellular function.

-

Impact on Signaling Pathways: By preventing the methylation of key signaling proteins, this compound can disrupt cellular signaling cascades that are critical for cancer cell proliferation and survival.

Quantitative Data on PRMT5 Inhibition

While specific data for this compound is limited, the following table summarizes typical quantitative data obtained for other well-characterized PRMT5 inhibitors, providing a reference for the expected potency and cellular effects.

| Parameter | Typical Value Range | Description |

| Biochemical IC50 | 1 - 100 nM | Concentration of the inhibitor required to reduce the enzymatic activity of purified PRMT5 by 50% in a biochemical assay. |

| Cellular EC50 | 10 nM - 1 µM | Concentration of the inhibitor required to achieve a 50% reduction in a specific cellular effect, such as inhibition of a downstream marker or cell proliferation. |

| Cell Proliferation GI50 | 50 nM - 5 µM | Concentration of the inhibitor that causes a 50% reduction in the growth of cancer cell lines. |

| Fold Change in Gene Expression | Variable | Inhibition of PRMT5 can lead to both upregulation and downregulation of various genes. Fold changes are typically determined by RNA sequencing or qPCR and can range from subtle to dramatic depending on the gene and cellular context. |

Key Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 has been shown to impact several critical signaling pathways involved in cancer. The following diagram illustrates the central role of PRMT5 and the expected points of intervention for an inhibitor like this compound.

Caption: PRMT5 inhibition by this compound affects gene expression through nuclear and cytoplasmic mechanisms.

Experimental Protocols

Characterizing the effects of a PRMT5 inhibitor like this compound on gene expression involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

PRMT5 Enzymatic Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound on PRMT5 methyltransferase activity.

Principle: A common method is a fluorescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

Protocol:

-

Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosylmethionine (SAM), a peptide substrate (e.g., derived from histone H4), SAH detection reagents (e.g., antibody-based or enzyme-coupled).

-

Procedure: a. Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT). b. Serially dilute this compound in DMSO and add to a 384-well plate. c. Add PRMT5/MEP50 enzyme to the wells. d. Initiate the reaction by adding a mixture of SAM and the peptide substrate. e. Incubate at 30°C for a defined period (e.g., 60 minutes). f. Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions. g. Read the fluorescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Histone Methylation Marks

Objective: To assess the effect of this compound on the levels of symmetric dimethylarginine marks on histones in cells.

Protocol:

-

Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a lymphoma or lung cancer cell line with high PRMT5 expression). b. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Histone Extraction: a. Harvest the cells and lyse them in a hypotonic buffer to isolate the nuclei. b. Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

Western Blotting: a. Quantify the protein concentration of the histone extracts. b. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for the symmetric dimethylarginine mark of interest (e.g., anti-H4R3me2s) and a loading control (e.g., anti-H4). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the sDMA signal to the total histone signal to determine the relative change in methylation.

RNA Sequencing (RNA-Seq) for Global Gene Expression and Splicing Analysis

Objective: To identify global changes in gene expression and alternative splicing events induced by this compound.

Protocol:

-

Cell Treatment and RNA Extraction: a. Treat cells with this compound or vehicle control for a defined period. b. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). c. Assess RNA quality and quantity.

-

Library Preparation and Sequencing: a. Prepare RNA-Seq libraries from the extracted RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit, Illumina). b. Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).

-

Data Analysis: a. Gene Expression: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound. b. Alternative Splicing: Use specialized software (e.g., rMATS) to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns).

Cell Proliferation Assay

Objective: To determine the effect of this compound on the growth of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period of 3-7 days.

-

Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo (Promega) or by staining with crystal violet.

-

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to calculate the GI50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a PRMT5 inhibitor like this compound.

Caption: A typical experimental workflow for the characterization of a PRMT5 inhibitor.

Conclusion

This compound represents a targeted approach to modulate gene expression through the inhibition of protein arginine methylation. Its therapeutic potential lies in its ability to reverse the oncogenic effects driven by PRMT5, including the silencing of tumor suppressor genes, the dysregulation of splicing, and the activation of pro-proliferative signaling pathways. While detailed public data on this compound is emerging, the established methodologies and the broader understanding of PRMT5 biology provide a robust framework for its continued investigation and development. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and explore the role of PRMT5 inhibitors in the regulation of gene expression.

The Role of PRMT5-IN-2 in Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and key signal transduction pathways. Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with poor prognosis. This has spurred the development of potent and selective PRMT5 inhibitors.

This technical guide focuses on PRMT5-IN-2 , a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of PRMT5. Also known by its synonym PF-06855800 , this small molecule has demonstrated robust anti-proliferative activity in preclinical models. This document will provide an in-depth overview of the role of this compound in modulating critical signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data for this compound (PF-06855800)

The following table summarizes the key quantitative metrics for this compound, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Cell Line/System | Reference |

| Ki | < 0.1 nM | PRMT5/MEP50 complex | [1] |

| IC50 (Cell Proliferation) | 1 nM | Z-138 (Mantle Cell Lymphoma) | [2] |

| IC50 (Cell Proliferation) | 3.3 nM | A2780 (Ovarian Cancer) | [1] |

Core Signaling Pathways Modulated by PRMT5 Inhibition

PRMT5 is a central node in numerous signaling networks crucial for cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 by compounds such as this compound can significantly impact these pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a pivotal signaling cascade that promotes cell growth, proliferation, and survival.[3] PRMT5 has been shown to positively regulate this pathway. PRMT5 can methylate and activate AKT, a central kinase in this pathway.[4] Activated AKT, in turn, phosphorylates a myriad of downstream targets, including mTOR, leading to increased protein synthesis and cell growth.[5] Inhibition of PRMT5 with agents like this compound is expected to decrease AKT methylation and subsequent activation, leading to the downregulation of the entire PI3K/AKT/mTOR signaling cascade. This disruption can induce apoptosis and inhibit the proliferation of cancer cells.[6]

The RAS/RAF/MEK/ERK Pathway

The ERK (extracellular signal-regulated kinase) pathway is another critical regulator of cell proliferation, differentiation, and survival.[7] PRMT5's role in this pathway is complex and can be context-dependent. Some studies suggest that PRMT5 can negatively regulate ERK signaling by methylating and promoting the degradation of RAF kinases.[8] However, other evidence indicates that PRMT5 can promote ERK signaling, contributing to cancer cell proliferation.[9] Inhibition of PRMT5 could, therefore, lead to either an increase or decrease in ERK pathway activity depending on the specific cellular context. This highlights the importance of characterizing the effect of this compound on this pathway in specific cancer models.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10] In the canonical pathway, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer, which then translocates to the nucleus to activate target gene expression.[11] PRMT5 has been shown to methylate the p65 subunit of NF-κB, which can enhance its transcriptional activity. Therefore, inhibition of PRMT5 by this compound is expected to reduce NF-κB-mediated gene expression, potentially leading to decreased inflammation and increased apoptosis in cancer cells.[12]

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[13] PRMT5 can modulate TGF-β signaling by methylating SMAD proteins, the key signal transducers of this pathway. The specific effect of this methylation can be context-dependent, either enhancing or inhibiting the transcriptional activity of SMADs.[14] Therefore, the impact of this compound on TGF-β signaling needs to be carefully evaluated in different cancer types and stages.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[15] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription.[16] PRMT5 has been implicated in the regulation of this pathway, although the precise mechanisms are still being elucidated. Some studies suggest that PRMT5 can promote Wnt signaling. Therefore, this compound may have therapeutic potential in cancers driven by aberrant Wnt/β-catenin signaling.

References

- 1. PF-06855800 (PF06855800) - Chemietek [chemietek.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Involvement of the phosphoinositide 3-kinase/Akt pathway in apoptosis induced by capsaicin in the human pancreatic cancer cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells [mdpi.com]

- 8. elifesciences.org [elifesciences.org]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TGF-β signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics | MDPI [mdpi.com]

PRMT5-IN-2 In Vitro Enzymatic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro enzymatic assays for Protein Arginine Methyltransferase 5 (PRMT5), with a focus on the inhibitor PRMT5-IN-2. This document details the core principles of PRMT5 activity, outlines detailed experimental protocols for common assay formats, and presents comparative data for various PRMT5 inhibitors.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, making it a compelling therapeutic target for drug development. PRMT5 inhibitors, such as this compound, are small molecules designed to specifically block the enzymatic function of PRMT5, thereby modulating downstream cellular pathways.[1]

This compound is a known inhibitor of PRMT5, identified as compound 3 in patent WO2018130840A1. While specific biochemical IC50 data from the original patent is not publicly available, its activity can be characterized using the enzymatic assays detailed in this guide.

PRMT5 Signaling Pathway

PRMT5 functions as a key regulator in several signaling cascades. One of the well-established pathways involves its interaction with the PI3K/AKT signaling axis. PRMT5 can directly interact with and regulate the activity of AKT, a central kinase in cell proliferation and survival. By methylating various substrates, PRMT5 influences the expression and function of proteins involved in cell cycle progression and apoptosis.

References

Methodological & Application

Application Notes and Protocols for PRMT5 Inhibitor Treatment in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in cell culture experiments. The protocols and data presented are synthesized from various studies on potent and selective PRMT5 inhibitors.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4][5][6] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and cell cycle control.[3][4][5][7][8] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][9][10] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, leading to reduced cancer cell growth, induction of apoptosis, and abrogation of stem cell phenotypes.[4][11]

Mechanism of Action

PRMT5, in complex with its binding partner MEP50 (or WDR77), utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on its substrates.[1][5] This modification, known as symmetric dimethylarginine (sDMA), can alter protein function, localization, and protein-protein interactions.[3] PRMT5 inhibitors typically act by competing with SAM for binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to substrate proteins.[1][4] This leads to a global reduction in sDMA levels, affecting various downstream signaling pathways.[12]

Signaling Pathways Affected by PRMT5 Inhibition

PRMT5 inhibition impacts multiple signaling pathways critical for cancer cell survival and proliferation. Key pathways include:

-

Cell Cycle Regulation: PRMT5 has been shown to regulate the expression of cell cycle-related genes.[7] Inhibition of PRMT5 can lead to cell cycle arrest.[13]

-

Apoptosis: PRMT5 inhibition can induce apoptosis by upregulating pro-apoptotic proteins.[11][14] For instance, it can lead to the nuclear translocation of FOXO1, which in turn transcriptionally activates pro-apoptotic BCL-2 family members like BAX.[11][14]

-

NF-κB Signaling: PRMT5 can activate NF-κB signaling through direct methylation of the p65 subunit.[3] Inhibition of PRMT5 can abrogate NF-κB signaling in certain cancer cells.[3]

-

AKT/mTOR Pathway: PRMT5 can methylate and activate AKT, a key kinase in a major cell survival pathway.[15] PRMT5 inhibition can lead to reduced AKT activity.[11]

-

E2F Pathway: PRMT5-dependent methylation of E2F1 is crucial for its activity in regulating genes involved in cell viability, migration, and invasion.[16][17]

-

Hippo Signaling: PRMT5 can inactivate the Hippo signaling pathway by methylating and inhibiting the MST2 kinase, a core component of the pathway.[18]

Below is a diagram illustrating the central role of PRMT5 in various signaling pathways.

References

- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PRMT5 promotes cancer cell migration and invasion through the E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Models

Disclaimer: Publicly available in vivo efficacy, dosage, and administration data for the specific compound PRMT5-IN-2 (also identified as compound 3 from patent WO2018130840A1) in mouse models could not be located in the reviewed scientific literature and patent databases.[1] The following application notes and protocols are based on published in vivo studies of other structurally distinct and well-characterized PRMT5 inhibitors. This information is intended to serve as a reference for researchers and scientists in designing in vivo experiments for novel PRMT5 inhibitors.

Introduction to PRMT5 Inhibition in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] Several small molecule inhibitors of PRMT5 are currently under preclinical and clinical investigation.[3]

These application notes provide a summary of in vivo study designs for established PRMT5 inhibitors, which can be a valuable resource for planning experiments with new chemical entities like this compound.

In Vivo Dosages and Administration of Reference PRMT5 Inhibitors

The following table summarizes the in vivo dosages, administration routes, and treatment schedules for two widely studied PRMT5 inhibitors, EPZ015666 (GSK3235025) and a close analog of another clinical candidate. These data are derived from studies in various mouse models of cancer.

| Compound Name | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy Readout | Reference |

| EPZ015666 | Mantle Cell Lymphoma (MCL) Xenograft | 100 mg/kg | Oral Gavage | Twice daily | Tumor growth inhibition | [4] |

| EPZ015666 | Mantle Cell Lymphoma (MCL) Xenograft | 200 mg/kg | Oral Gavage | Once daily | Tumor growth inhibition | [4] |

| YQ36286 | Mantle Cell Lymphoma (MCL) Xenograft | Not Specified | Oral | Daily for 21 days | Near 95% tumor growth inhibition | [5] |

Experimental Protocols

Below are detailed protocols for key experiments typically performed in the in vivo evaluation of PRMT5 inhibitors.

Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is adapted from studies evaluating the efficacy of PRMT5 inhibitors in MCL xenograft models.[4][5]

1. Cell Culture:

-

Culture Z-138 or Maver-1 human MCL cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Husbandry:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

-

Harvest MCL cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor volume with calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of 150-200 mm^3, randomize the mice into treatment and control groups.

5. Formulation and Administration of PRMT5 Inhibitor:

-

Disclaimer: The following formulation is a general guide. The optimal formulation for this compound would need to be determined empirically.

-

A common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Prepare the dosing solution fresh daily.

-

Administer the PRMT5 inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dosage and schedule.

6. Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis.

-

Perform pharmacodynamic studies by collecting tumor and blood samples at various time points after the last dose to assess target engagement (e.g., by measuring the levels of symmetric dimethylarginine (SDMA) via Western blot).

7. Statistical Analysis:

-

Analyze the data using appropriate statistical methods, such as a two-way ANOVA for tumor growth curves and a Student's t-test for endpoint tumor weights.

Visualizations

Signaling Pathway of PRMT5 in Cancer

The following diagram illustrates the central role of PRMT5 in cellular processes relevant to cancer. PRMT5 symmetrically dimethylates arginine residues on histone and non-histone proteins, influencing gene transcription, RNA splicing, and cell signaling pathways that are often dysregulated in cancer.

Caption: PRMT5 signaling in cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a PRMT5 inhibitor in a mouse xenograft model.

Caption: In vivo efficacy study workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. na05.alma.exlibrisgroup.com [na05.alma.exlibrisgroup.com]

- 5. researchgate.net [researchgate.net]

PRMT5-IN-2 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of PRMT5-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for use in biochemical and cellular assays.

Product Information

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClFN₄O₄ | [1] |

| Molecular Weight | 394.78 g/mol | [1][2] |

| Appearance | Solid, Off-white to light yellow powder | [2] |

| CAS Number | 1989620-04-3 | [1][2] |

| Target | Protein Arginine Methyltransferase 5 (PRMT5) | [1][2] |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The compound is highly soluble in dimethyl sulfoxide (DMSO).

Solubility Data:

| Solvent | Concentration | Notes |

| DMSO | 125 mg/mL (316.63 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1][2] |

Storage Conditions:

| Form | Storage Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |

| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[2] |

| In Solvent (Stock Solution) | -20°C | 1 month | For short-term storage. Avoid repeated freeze-thaw cycles.[2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 3.95 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, refer to the stock solution preparation table below.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure the compound is fully dissolved.[2] The solution should be clear and free of particulates.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]

Stock Solution Preparation Table:

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 2.5331 mL | 12.6653 mL | 25.3306 mL |

| 5 mM | 0.5066 mL | 2.5331 mL | 5.0661 mL |

| 10 mM | 0.2533 mL | 1.2665 mL | 2.5331 mL |

Table adapted from MedChemExpress product information.[2]

Caption: Experimental workflow for preparing this compound stock solution.

Protocol 2: General Protocol for Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and treatment time should be optimized for each specific cell line and experimental goal.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Preparation of Working Solution:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%), to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the desired final concentration of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as:

PRMT5 Signaling Pathways

PRMT5 is a key epigenetic regulator that symmetrically dimethylates arginine residues on both histone (e.g., H3R8, H4R3) and non-histone proteins.[6][7] Its activity influences a wide range of cellular processes, including gene transcription, RNA splicing, and signal transduction, and it is frequently dysregulated in cancer.[8][9] PRMT5 is known to interact with several critical cancer-related signaling pathways, including PI3K/AKT, ERK1/2, and WNT/β-catenin.[6][10][11]

Caption: Key signaling pathways regulated by PRMT5.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. researchgate.net [researchgate.net]

- 5. Type II Arginine Methyltransferase PRMT5 Regulates Gene Expression of Inhibitors of Differentiation/DNA Binding Id2 and Id4 during Glial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT5 function and targeting in cancer [cell-stress.com]

- 9. The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PRMT5-IN-2 Delivery in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including cell growth, proliferation, and DNA repair. Its overexpression has been linked to numerous cancers, making it a promising target for therapeutic intervention. PRMT5-IN-2 is a potent and selective inhibitor of PRMT5, identified as compound 3 in patent WO2018130840A1.[1][2] These application notes provide a generalized framework for the in vivo delivery of this compound in animal models, based on established protocols for other well-characterized PRMT5 inhibitors. Researchers should note that specific parameters such as dosage, formulation, and administration route may require optimization for this compound and the specific animal model being used.

PRMT5 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PRMT5 and its role in cellular processes. Inhibition of PRMT5 can impact downstream effectors leading to anti-tumor activity.

Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.

Comparative Data of PRMT5 Inhibitors in Animal Studies

The following tables summarize quantitative data from preclinical studies of various PRMT5 inhibitors. This information can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models

| Compound | Animal Model | Tumor Type | Dosing Route | Dosage | Outcome | Reference |

| EPZ015666 (GSK3235025) | Mouse Xenograft | Mantle Cell Lymphoma | Oral | 100 mg/kg, BID | Dose-dependent tumor growth inhibition | [3] |

| MRTX1719 | Mouse Xenograft | MTAP-deleted Lung Cancer | Oral | 12.5-100 mg/kg, QD | Dose-dependent tumor growth inhibition | |

| PRT382 | Patient-Derived Xenograft (PDX) | Mantle Cell Lymphoma | Not Specified | Not Specified | Therapeutic benefit and tumor growth inhibition | [4] |

| JNJ-64619178 | Mouse Xenograft | Solid and Hematologic Tumors | Oral | Not Specified | Antitumor activity |

Table 2: Pharmacodynamic and Biomarker Modulation by PRMT5 Inhibitors

| Compound | Animal Model | Tissue/Matrix | Biomarker | Modulation | Reference |

| EPZ015666 (GSK3235025) | Mouse Xenograft | Tumor | SmD3 methylation | Inhibition | [3] |

| MRTX1719 | Mouse Xenograft | Tumor | SDMA | Dose-dependent reduction | |

| PF-06939999 | Human Patients | Plasma | SDMA | 58%-88% reduction at steady state | |

| C220 | Mouse Model | Not Specified | E2F1 methylation | Altered methylation status | [5] |

Experimental Protocols

Below are generalized protocols for the formulation and administration of a PRMT5 inhibitor for in vivo studies. These should be adapted and optimized for this compound.

Protocol 1: Formulation of PRMT5 Inhibitor for Oral Administration

This protocol is based on common practices for formulating poorly soluble compounds for oral gavage in rodents.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Sterile tubes

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the this compound powder accurately.

-

If necessary, grind the powder to a fine consistency using a mortar and pestle to improve suspension.

-

Gradually add a small amount of the vehicle to the powder and triturate to form a uniform paste.

-

Slowly add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.

-

Store the formulation at 4°C and ensure it is well-suspended before each administration. It is recommended to prepare the formulation fresh daily.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse xenograft model.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for an in vivo xenograft study.

Procedure:

-

Cell Culture and Implantation: Culture the desired cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Prepare the this compound formulation and vehicle control as described in Protocol 1. Administer the treatment daily via the chosen route (e.g., oral gavage).

-

Monitoring: Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Important Considerations

-

Solubility: The solubility of this compound in various solvents should be determined to select an appropriate vehicle for in vivo administration.

-

Toxicity: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model.

-

Pharmacokinetics: Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which will inform the dosing schedule.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Disclaimer

The provided protocols are intended as a general guide. Researchers must independently optimize and validate all procedures for their specific experimental needs and for the novel compound this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma. [vivo.weill.cornell.edu]

- 5. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

PRMT5 Inhibitor Off-Target Effects: A Technical Support Center

Introduction: This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. While the query specified "PRMT5-IN-2," this designation does not correspond to a widely characterized public compound. Therefore, this guide addresses common challenges and off-target effects observed with potent and selective PRMT5 inhibitors in general, drawing on data from well-studied compounds. The principles and methodologies outlined here are broadly applicable for investigating unexpected experimental outcomes with any novel or commercially available PRMT5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My PRMT5 inhibitor shows a more potent anti-proliferative effect than expected based on its IC50 for PRMT5. What could be the reason?

A1: This discrepancy can arise from several factors:

-

Off-target kinase inhibition: Many small molecule inhibitors, including those targeting methyltransferases, can have off-target effects on protein kinases. This can lead to unforeseen anti-proliferative effects.

-

Induction of apoptosis through unintended pathways: The compound might be triggering cell death through mechanisms independent of PRMT5 inhibition.

-

Synergistic effects with cellular metabolites: In specific cellular contexts, such as MTAP-deleted cancers, the accumulation of metabolites like MTA can synergize with PRMT5 inhibitors, leading to enhanced potency.[1][2][3]

-

Disruption of protein-protein interactions: The inhibitor might be interfering with protein-protein interactions involving PRMT5 or other proteins, leading to downstream effects not directly related to its catalytic activity.[4]

Q2: I'm observing significant cell toxicity at concentrations where I don't see a substantial reduction in global symmetric dimethylarginine (SDMA) levels. Is this an off-target effect?

A2: It is highly likely. A potent and on-target PRMT5 inhibitor should demonstrate a clear correlation between the reduction in SDMA marks on known substrates (e.g., SmD3, H4R3) and its phenotypic effects, such as decreased cell proliferation.[5][6][7] If significant toxicity precedes robust target engagement, consider the following:

-

General cytotoxicity: The compound may have inherent cytotoxic properties unrelated to PRMT5.

-

Mitochondrial toxicity: Off-target effects on mitochondrial function are a common source of cytotoxicity for small molecules.

-

Inhibition of other essential enzymes: The inhibitor might be affecting other critical cellular enzymes.

Q3: My results with the PRMT5 inhibitor are inconsistent across different cell lines. Why is this happening?

A3: Cell line-specific responses are common and can be attributed to:

-

MTAP status: Cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene are particularly sensitive to PRMT5 inhibition due to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[1][2][3]

-

Expression levels of PRMT5 and its binding partners: Variations in the expression of PRMT5, its substrate MEP50, and other interacting proteins can influence inhibitor efficacy.

-

Underlying genetic mutations: The genetic background of the cell line, including mutations in genes involved in cell cycle control, DNA damage repair, or RNA splicing, can impact the cellular response to PRMT5 inhibition.[1][6]

-

Differences in drug metabolism and efflux: Cell lines can vary in their expression of drug transporters and metabolic enzymes, leading to different intracellular concentrations of the inhibitor.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes

This guide provides a workflow to determine if an observed cellular phenotype is a direct result of PRMT5 inhibition.

Experimental Workflow for Phenotype Validation

Caption: Workflow to validate if a phenotype is due to on-target PRMT5 inhibition.

Guide 2: Investigating Unexpected Resistance to PRMT5 Inhibition

If a cell line known to be sensitive to PRMT5 inhibition shows resistance to your inhibitor, consider these possibilities.

Troubleshooting Resistance

Caption: Decision tree for troubleshooting resistance to PRMT5 inhibitors.

Quantitative Data Summary

The following table summarizes the potency and selectivity of a well-characterized PRMT5 inhibitor, EPZ015666 (GSK3235025), which can serve as a benchmark for your own experiments.

| Parameter | EPZ015666 (GSK3235025) | Reference |

| Biochemical IC50 | 22 nM | [5] |

| Cellular IC50 (MCL lines) | Nanomolar range | [5] |

| Selectivity | Broad selectivity against other histone methyltransferases | [5] |

Key Experimental Protocols

Protocol 1: Western Blot for Symmetric Di-methyl Arginine (SDMA)

Objective: To assess the on-target activity of a PRMT5 inhibitor by measuring the levels of SDMA on a known substrate.

Materials:

-